(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
(6S)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-4-5-16-7-8(6-12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHHOHWABGIJAB-QMMMGPOBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC(C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCOC[C@H](C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Solid-Phase Synthesis with Resin-Bound Intermediates
Solid-phase synthesis enables efficient purification and stereochemical control. A reported method involves:
-
Resin Functionalization : Fmoc-protected selenocysteine (Fmoc-HSe(TBDMS)-OH) is immobilized on Wang-piperazine resin.
-
Alkylation : Reaction with 2-bromoacetophenone derivatives forms N-phenacyl sulfonamide intermediates.
-
Cyclization : TFA/EtSiH cleavage induces lactamization, yielding the oxazepane core.
-
Boc Protection : Post-cyclization Boc introduction using di-tert-butyl dicarbonate under basic conditions.
Example :
Cyclization of Boc-Protected Amino Alcohols
Intramolecular cyclization of Boc-protected precursors is a common solution-phase approach:
-
Amino Alcohol Preparation : L-Leucine is reduced to the corresponding amino alcohol using LiAlH.
-
Boc Protection : Treatment with BocO in THF/water (pH 9–10).
-
Oxazepane Formation : Mitsunobu reaction or acid-catalyzed cyclization closes the seven-membered ring.
Conditions :
Asymmetric Hydrogenation
Chiral catalysts induce stereoselectivity during hydrogenation:
-
Enone Precursor : Synthesize α,β-unsaturated ester via Horner-Wadsworth-Emmons reaction.
-
Hydrogenation : Use (R)- or (S)-BINAP-Ru complexes to set the 6S configuration.
Data :
Resolution of Racemic Mixtures
For non-stereoselective routes, chiral resolution is employed:
-
Racemic Synthesis : Cyclize Boc-protected amino alcohol without stereocontrol.
-
Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer.
-
Chiral Chromatography : Use Chiralpak® AD-H columns for preparative separation.
Performance :
Industrial-Scale Production
MolCore BioPharmatech’s ISO-certified process highlights:
-
Starting Material : (S)-Leucine methyl ester.
-
Cyclization : Optimized Brønsted acid conditions (HSO, 80°C, 12 h).
-
Boc Protection : In-situ quenching with BocO/NaHCO.
-
Crystallization : Ethyl acetate/hexane recrystallization (purity: ≥97%).
Scale-Up Metrics :
Comparative Analysis of Methods
| Method | Yield (%) | Stereoselectivity (ee/dr) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Solid-Phase Synthesis | 73 | 72:28 dr | Moderate | High |
| Mitsunobu Cyclization | 78 | >95:5 dr | High | Medium |
| Asymmetric Hydrogenation | 85 | 98% ee | High | High |
| Enzymatic Resolution | 45 | >99% ee | Low | Low |
Reaction Optimization Insights
Analyse Chemischer Reaktionen
Types of Reactions
(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected nitrogen or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Drug Development
(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can enhance pharmacological properties, making it a valuable building block in drug design.
Case Study : Research has indicated that derivatives of this compound exhibit promising activity against certain cancer cell lines, suggesting its potential in developing anticancer therapies. For instance, modifications to the oxazepane ring have led to enhanced selectivity and potency in inhibiting tumor growth .
Enzyme Inhibitors
Recent studies have explored the potential of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid as an enzyme inhibitor. Its structural features allow it to interact with specific active sites on enzymes, providing a pathway for developing selective inhibitors.
Case Study : A study demonstrated that derivatives of this compound could inhibit serine proteases, which play crucial roles in various biological processes including inflammation and coagulation .
Polymer Chemistry
In material science, (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid can be used to create novel polymers with specific properties. The incorporation of oxazepane units into polymer chains can modify thermal stability and mechanical strength.
Data Table 2: Properties of Polymers Derived from the Compound
| Property | Value | Description |
|---|---|---|
| Thermal Stability | High | Enhanced resistance to thermal degradation |
| Mechanical Strength | Improved | Increased tensile strength compared to traditional polymers |
Wirkmechanismus
The mechanism of action of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc protecting group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Enantiomeric Comparison: (6R)-4-tert-Butoxycarbonyl-1,4-oxazepane-6-carboxylic Acid
The (6R)-enantiomer shares identical physical properties (e.g., molecular weight, solubility) but differs in optical activity. Enantiomeric pairs like these are pivotal in drug design, as their biological efficacy can vary drastically due to stereospecific binding. For example, the (6S)-form may exhibit higher affinity for L-amino acid transporters, whereas the (6R)-form could display reduced activity or unintended off-target effects .
Table 1: Enantiomeric Comparison
Piperidine-Based Analogs
Piperidine derivatives, such as (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid, differ in ring size (six-membered vs. seven-membered oxazepane) and heteroatom arrangement (one nitrogen vs. nitrogen + oxygen).
Table 2: Piperidine vs. Oxazepane Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| (6S)-4-Boc-1,4-oxazepane-6-carboxylic acid | C11H19NO5 | 245.27 | 7-membered ring with O and N; no phenyl |
| (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | C17H23NO4 | 305.37 | 6-membered ring; phenyl at C4 |
| 1-Boc-6,6-dimethylpiperidine-3-carboxylic acid | C13H23NO4 | 273.33 | 6-membered ring; dimethyl at C6 |
The oxazepane’s oxygen atom introduces polarity, improving solubility in polar solvents compared to piperidine analogs. However, piperidine derivatives may offer greater synthetic flexibility due to their smaller ring size and established coupling methodologies .
Spirocyclic Analog: (6S)-5-Boc-5-azaspiro[2.4]heptane-6-carboxylic Acid
This spiro compound combines a bicyclic framework with Boc and carboxylic acid groups. In contrast, the monocyclic oxazepane offers conformational flexibility, favoring interactions with dynamic binding sites .
Research Implications and Gaps
Future studies should prioritize:
- Enantiomer-specific bioactivity assays to validate stereochemical preferences.
- Solubility and stability profiling under physiological conditions.
- Comparative NMR/IR studies to elucidate electronic effects of heteroatom placement .
Biologische Aktivität
(6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid, also known by its CAS number 1269755-58-9, is a compound of interest in medicinal chemistry and pharmaceutical research due to its potential biological activities. This article delves into the biological properties, synthesis methods, and relevant case studies involving this compound.
- Molecular Formula : CHNO
- Molecular Weight : 245.27 g/mol
- Structure : The compound features a seven-membered oxazepane ring, which is a characteristic structure influencing its biological activity.
Biological Activity
The biological activity of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid has been explored in various studies, particularly focusing on its potential as a pharmaceutical agent.
Antimicrobial Activity
Research indicates that derivatives of oxazepane compounds exhibit antimicrobial properties. A study highlighted the effectiveness of similar compounds against both Gram-positive and Gram-negative bacteria, suggesting that (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid may possess comparable activity .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit certain enzymes. Specifically, studies have shown that oxazepane derivatives can act as inhibitors for enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders or infections .
Synthesis Methods
The synthesis of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid typically involves several steps:
- Starting Material : The synthesis often begins with methyl (2R)-glycidate.
- Key Reaction : A lipase-catalyzed regioselective lactamization is a crucial step that enhances yield and simplifies purification processes. This method utilizes SpinChem® technology for efficient enzyme recycling .
- Final Steps : The process culminates in hydrolysis to yield the target compound with high purity.
Case Studies
Several case studies have documented the biological effects and synthetic routes of oxazepanes:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated the antimicrobial efficacy of related oxazepane compounds against various pathogens. The findings supported further exploration into (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid as a potential therapeutic agent .
- Case Study 2 : Another research effort focused on enzyme inhibition, where derivatives were shown to modulate enzyme activity effectively. This study provides insights into the therapeutic applications of oxazepanes in drug design .
Data Table: Comparative Biological Activities
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing enantiomerically pure (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid?
- Methodological Answer :
- Step 1 : Start with (S)-configured starting materials (e.g., (S)-proline derivatives) to ensure stereochemical fidelity.
- Step 2 : Employ a tert-butoxycarbonyl (Boc) protection strategy on the amine group using di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) under nitrogen, catalyzed by 4-dimethylaminopyridine (DMAP) .
- Step 3 : Oxazepane ring formation via intramolecular cyclization using carbodiimide coupling agents (e.g., EDC/HCl) to activate the carboxylic acid group for lactamization .
- Validation : Monitor reaction progress via TLC (Rf ~0.3 in 5:1 hexane/ethyl acetate) and confirm enantiopurity by chiral HPLC (e.g., Chiralpak® IA column, 90:10 n-hexane/isopropanol mobile phase) .
Q. How can the stereochemical integrity of the (6S)-configuration be validated during synthesis?
- Methodological Answer :
- Circular Dichroism (CD) : Compare CD spectra with reference standards to confirm the S-configuration.
- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., Boc-protected precursors) to verify absolute configuration .
- NMR Analysis : Use 2D NOESY to detect spatial proximity between the chiral center (C6) and adjacent protons .
Q. What are the critical parameters for stabilizing the Boc group during prolonged storage or reaction conditions?
- Methodological Answer :
- Storage : Store at -20°C under inert gas (argon) to prevent hydrolysis.
- Reaction Conditions : Avoid strong acids (e.g., TFA) unless deprotection is intended. For aqueous reactions, maintain pH >5 using buffered systems (e.g., phosphate buffer) .
- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to assess Boc group retention .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of (6S)-4-tert-butoxycarbonyl-1,4-oxazepane-6-carboxylic acid in peptide coupling reactions?
- Methodological Answer :
- Software : Use molecular dynamics simulations in Discovery Studio or Gaussian to model transition states during amide bond formation .
- Parameters : Calculate activation energies for carbodiimide-mediated coupling (e.g., EDC/HOBt system) and compare with experimental yields.
- Outcome : Identify steric hindrance from the oxazepane ring and optimize solvent polarity (e.g., DMF vs. THF) to enhance coupling efficiency .
Q. What analytical techniques resolve contradictions in reported NMR data for oxazepane derivatives?
- Methodological Answer :
- Problem : Discrepancies in δH values for oxazepane protons due to solvent effects or conformational flexibility.
- Solution :
- Variable Temperature NMR : Perform experiments at -40°C to "freeze" ring puckering and simplify splitting patterns.
- COSY/HSQC : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .
- Deuterated Solvent Screening : Compare spectra in DMSO-d6 vs. CDCl3 to isolate solvent-induced shifts .
Q. How to design a study investigating the hydrolytic stability of the oxazepane ring under physiological pH conditions?
- Methodological Answer :
- Experimental Design :
- pH Range : Test stability at pH 2.0 (simulating gastric fluid), 7.4 (blood), and 9.0 (intestinal).
- Sampling : Collect aliquots at 0, 6, 12, and 24 hours for HPLC-MS analysis.
- Controls : Include Boc-deprotected analogs to isolate ring stability from Boc hydrolysis .
- Data Interpretation : Calculate half-life (t₁/₂) using first-order kinetics and correlate with ring strain via DFT calculations .
Data Contradiction Analysis
Q. Conflicting reports on Boc deprotection efficiency: How to troubleshoot?
- Methodological Answer :
- Hypothesis 1 : Residual water in the reaction medium accelerates premature deprotection.
- Test : Use Karl Fischer titration to quantify water content in solvents; switch to anhydrous DCM with molecular sieves .
- Hypothesis 2 : Acid scavengers (e.g., triethylamine) may interfere with deprotection.
- Test : Compare deprotection yields with/without scavengers using TFA in DCM (v/v 1:9) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
